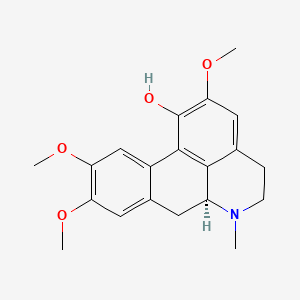

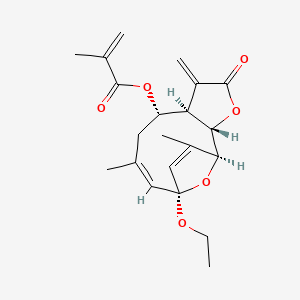

(+)-Thaliporphine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

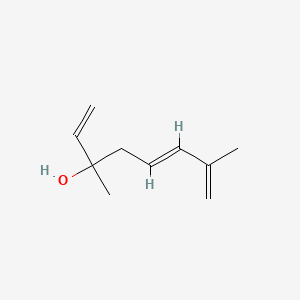

(+)-Thaliporphine is a natural product found in Liriodendron tulipifera, Berberis cretica, and other organisms with data available.

Aplicaciones Científicas De Investigación

Cardioprotective Effects

Ameliorating Cardiac Depression in Endotoxemic Rats : Thaliporphine was found to improve cardiac function in endotoxemic rats by attenuating TLR4 signaling, resulting in the recovery of intracellular Ca2+ handling and cardiac contraction (Chen et al., 2010).

Attenuating Multiple Organ Injury in Endotoxaemia : In a study addressing severe hypotension and tachycardia in endotoxaemic rats, thaliporphine showed protective effects by reducing nitric oxide and superoxide anion levels, and significantly lowering serum TNF-α levels (Chiao et al., 2005).

Reducing Post-Ischemia Reperfusion Injury : Thaliporphine administered after myocardial ischemia in rats showed cardioprotection, reducing infarct size and improving cardiac function. It acts via activation of opioid receptors and opening of mitochondrial K(ATP) channels (Chang et al., 2005).

Antihyperglycemic Effects

In Diabetic Rats : Thaliporphine demonstrated potent antihyperglycemic effects in diabetic rats by stimulating insulin release and increasing glucose utilization (Chi et al., 2006).

In Cardiovascular Collapse in Inflammatory Disease : A study found that thaliporphine induces antioxidant, anti-inflammatory, and anti-apoptotic effects, potentially useful for preventing inflammatory diseases with cardiovascular system disorder (Ku et al., 2016).

Miscellaneous Effects

Semisynthesis and Myocardial Activity : Thaliporphine and its N-homologues demonstrated positive inotropic and less negative chronotropic effects on rat cardiac tissue, indicating potential for heart-related treatments (Chiou et al., 2013).

Impact on Metabolic Syndrome : Thaliporphine, as a natural aporphine alkaloid, shows promising potential in the prevention and treatment of metabolic syndrome due to its range of biological activities (Wang et al., 2021).

NO-Dependent Mechanism in Cardioprotection : Thaliporphine's cardioprotective actions in ischemic conditions are partially mediated by nitric oxide, demonstrating its potential in treating acute or prolonged coronary artery occlusion (Hung et al., 2001).

Preserving Cardiac Function in Endotoxemic Rabbits : In a study on endotoxemic rabbits, thaliporphine was found to protect against sepsis-associated myocardial dysfunction through modulation of several signaling pathways (Lee et al., 2012).

Inhibition of Intestinal Glucose Uptake : Thaliporphine showed potential in inhibiting intestinal glucose uptake, suggesting its role in managing blood glucose levels (Lin et al., 2006).

Propiedades

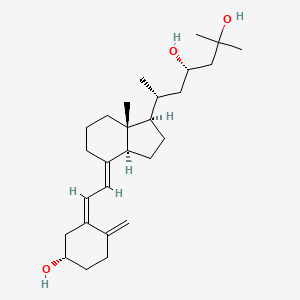

Fórmula molecular |

C20H23NO4 |

|---|---|

Peso molecular |

341.4 g/mol |

Nombre IUPAC |

(6aS)-2,9,10-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol |

InChI |

InChI=1S/C20H23NO4/c1-21-6-5-11-8-17(25-4)20(22)19-13-10-16(24-3)15(23-2)9-12(13)7-14(21)18(11)19/h8-10,14,22H,5-7H2,1-4H3/t14-/m0/s1 |

Clave InChI |

SAERKXUSZPTMCQ-AWEZNQCLSA-N |

SMILES isomérico |

CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC(=C(C=C43)OC)OC)O)OC |

SMILES canónico |

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC)O)OC |

Sinónimos |

thaliporphine thaliporphine hydrochloride |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

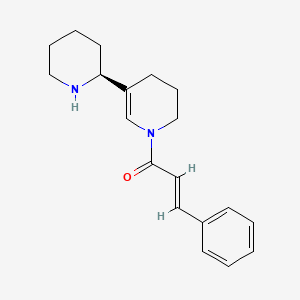

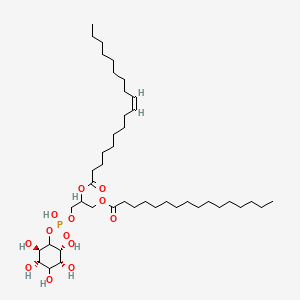

![(3E,5Z,11Z,13Z)-16-[4-(2,4-dihydroxy-5-methyl-6-propan-2-yloxan-2-yl)-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B1235391.png)

![sodium;(6R,7R)-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-7-[(2-phenyl-2-sulfonatoacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1235392.png)